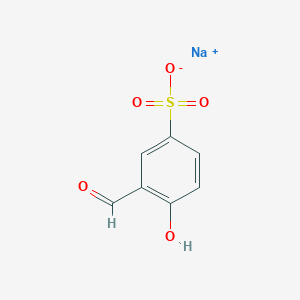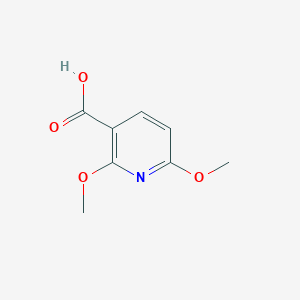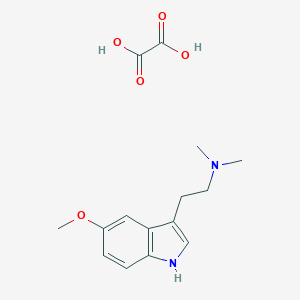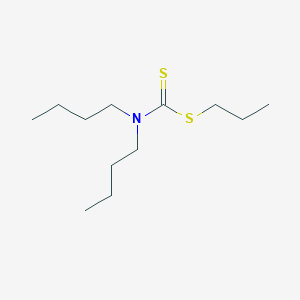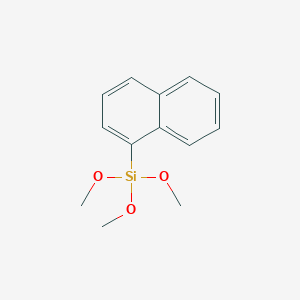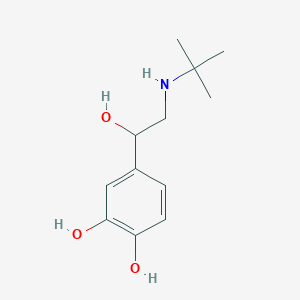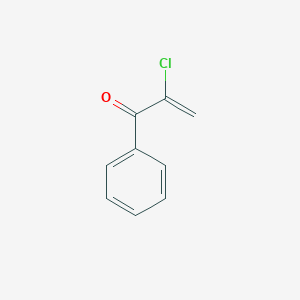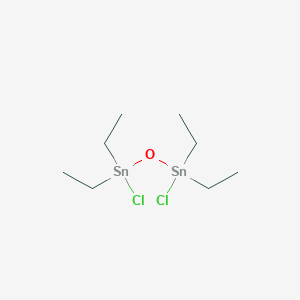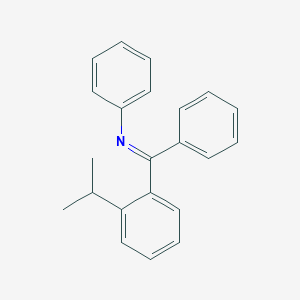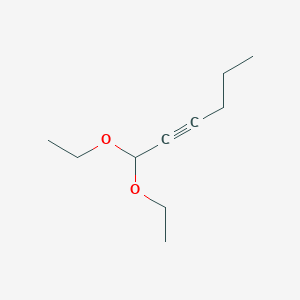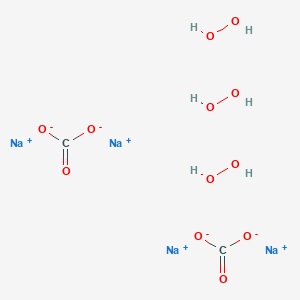
Sodium percarbonate
Übersicht
Beschreibung
Sodium percarbonate is an organic compound that is used in a wide variety of applications, from industrial to household cleaning. It is a white, crystalline solid that is an excellent oxidizing agent and is used in a range of products, including detergents, bleaches, and cleaning agents.
Wissenschaftliche Forschungsanwendungen
1. Environmental Remediation
Sodium percarbonate (SPC) is a potential alternative to liquid hydrogen peroxide for remediation of organic compounds in contaminated water and soil. Its solid state and milder release rate of hydrogen peroxide make it suitable for actual soil and water remediation. SPC also has the ability to remediate acidized solutions and soil back to neutral conditions. Advanced oxidation processes (P-AOPs) involving SPC can be catalyzed by ultraviolet rays, transition metal ions, and nanoscale zero-valent metals, generating radicals that attack organic pollutants (Liu et al., 2021).
2. Industrial Applications
In the detergent industry, this compound is used as a bleach. The drying kinetics of coated this compound particles is crucial in its production process. Studies have been conducted on the drying process using a conical fluidized bed dryer, which is vital for maintaining the strength of its bleaching action (Hematian & Hormozi, 2015).
3. Organic Synthesis
SPC serves as an inexpensive, stable, and safe source of hydrogen peroxide for organic synthesis. It has been used in reactions like epoxidation, amine, and sulfide oxidation, providing moderate to excellent yields (Ando, Cork, & Kimura, 1986).
4. Oxidation Reactions
This compound efficiently oxidizes a variety of organoboranes, offering a practical alternative to standard oxidation procedures. It has been demonstrated as a mild and effective reagent for oxidative cleavage of α-haloketones to carboxylic acids, enhancing yields significantly (Kabalka, Wadgaonkar, & Shoup, 1990; Yang, Cao, & Kabalka, 1995).
5. Electrochemical Synthesis
Research focused on the electrochemical production of this compound has explored its formulation as both 2Na2CO3.3H2O2 and Na2C2O6. These syntheses proceed through oxygen reduction at the cathode and electrochemical oxidation of water at the anode, with investigation into the effects of stabilizers and cation-permeable membranes (Ruiz, Meas, Ortega, & Jurado, 2007).
6. Bioremediation
SPC has been studied for its use in bioremediation of contaminated soil and water. Its addition to contaminated sediment affects microbial communities and environmental variables, indicating its potential in ecological engineering applications (Pan et al., 2018). Additionally, encapsulated SPC was found to release oxygen slowly, enhancing microbial survival and aiding biodegradation of contaminants in subsurface soils (Vesper, Murdoch, Hayes, & Davis-Hoover, 1994).
7. Microbial Fuel Cells
This compound has been used as a new type of electron acceptor for microbial fuel cells (MFCs). It offers a sustainable, naturally buffering catholyte, preventing bio-fouling problems associated with air-cathodes and demonstrating comparable power density to traditional cathodes (Forrestal, Huang, & Ren, 2014).
8. Educational Applications
SPC has been utilized in an inquiry-based laboratory exercise to determine its chemical composition. This exercise is suitable for high school and college introductory chemistry courses, providing a practical application of SPC in educational settings (Wada & Koga, 2013).
Wirkmechanismus
Target of Action
Sodium percarbonate, chemically known as 2Na₂CO₃•3H₂O₂, is an adduct formed by the reaction of sodium carbonate and hydrogen peroxide . The primary targets of this compound are organic and inorganic compounds that can be oxidized .
Mode of Action
This compound acts as an oxidizing agent and bleaching agent due to its ability to release hydrogen peroxide when dissolved in water . The key chemical reactions involved are:
- Dissociation in water:
- Oxidation reactions: The released hydrogen peroxide (H₂O₂) undergoes various oxidation reactions, such as oxidation of organic compounds, leading to bleaching and decolorization . It can also oxidize inorganic compounds, e.g., Fe (II) → Fe (III), leading to disinfection .
- Decomposition: H₂O₂ can decompose into water and oxygen, especially in the presence of catalysts or at high temperatures .
2Na2CO3⋅3H2O2+3H2O→2Na2CO3+3H2O22Na_2CO_3·3H_2O_2 + 3H_2O → 2Na_2CO_3 + 3H_2O_22Na2CO3⋅3H2O2+3H2O→2Na2CO3+3H2O2
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the oxidation of organic and inorganic compounds . For example, it can oxidize tertiary nitrogen compounds to N-oxides in the presence of various rhenium-based catalysts under mild reaction conditions .
Pharmacokinetics
It’s worth noting that this compound is a solid source of hydrogen peroxide, and it is water-soluble . When dissolved in water, it decomposes to release hydrogen peroxide and sodium carbonate .
Result of Action
The result of this compound’s action is the oxidation and bleaching of target compounds . It effectively brightens colors and removes stains . In the case of inorganic compounds, it can lead to disinfection . Furthermore, it can be used in the preparation of peroxyacids from acid chlorides, and even from the acids themselves .
Action Environment
This compound is stable as a solid and has improved stability through additives, coatings, and controlled manufacturing processes . It is environmentally friendly and breaks down into water, oxygen, and washing soda, making it safe for septic tanks and good for water treatment compatibility . It helps with improving indoor air quality and even reduces packaging waste . Its action can be influenced by environmental factors such as ph and temperature .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Sodium Percarbonate, when dissolved in water, releases hydrogen peroxide . Hydrogen peroxide is a reactive oxygen species that can participate in various biochemical reactions. It can interact with enzymes like catalase and peroxidase, which are responsible for breaking down hydrogen peroxide into water and oxygen in cells .
Cellular Effects
The hydrogen peroxide released by this compound can influence cell function. It can act as a signaling molecule in cells, affecting gene expression and cellular metabolism . High concentrations of hydrogen peroxide can cause oxidative stress, leading to cell damage .
Molecular Mechanism
This compound exerts its effects at the molecular level through the release of hydrogen peroxide. Hydrogen peroxide can modulate the activity of various biomolecules, including enzymes and transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. As it dissolves in water, it releases hydrogen peroxide, which can then interact with cells and biomolecules . Over time, the concentration of hydrogen peroxide may decrease due to degradation or cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models would largely depend on the concentration of hydrogen peroxide it releases. Low concentrations may have minimal effects, while high concentrations could cause oxidative stress and cell damage .
Metabolic Pathways
This compound participates in metabolic pathways through the release of hydrogen peroxide. Hydrogen peroxide can be metabolized by cells through the action of enzymes like catalase and peroxidase .
Transport and Distribution
Once dissolved, this compound releases hydrogen peroxide, which can diffuse freely across cell membranes. The distribution of hydrogen peroxide within cells and tissues would depend on factors like the presence of antioxidant systems and the activity of hydrogen peroxide-metabolizing enzymes .
Subcellular Localization
Hydrogen peroxide, released by this compound, is a small, uncharged molecule that can diffuse freely across cell membranes. Therefore, it can be found in various subcellular compartments, including the cytosol, mitochondria, and peroxisomes .
Eigenschaften
IUPAC Name |
tetrasodium;hydrogen peroxide;dicarbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.4Na.3H2O2/c2*2-1(3)4;;;;;3*1-2/h2*(H2,2,3,4);;;;;3*1-2H/q;;4*+1;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLRPWGRFCKNIZ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Na4O12, 2Na2CO3.3H2O2 | |
| Record name | SODIUM PERCARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM PERCARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029736 | |
| Record name | Carbonic acid disodium salt, compd. with hydrogen peroxide (H2O2) (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium percarbonate appears as a colorless, crystalline solid. Denser than water. May combust in contact with organic materials. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless solid; [CAMEO] White solid; [ICSC], WHITE CRYSTALLINE POWDER. | |
| Record name | SODIUM PERCARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium percarbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19057 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM PERCARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 14 (good) | |
| Record name | SODIUM PERCARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.1 g/cm³ | |
| Record name | SODIUM PERCARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: (negligible) | |
| Record name | SODIUM PERCARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Sodium carbonate peroxyhydrate is transformed into hydrogen peroxide and sodium carbonate in the presence of water. The hydrogen peroxide oxidizes the critical cellular components of the target organism and thus kills them. | |
| Record name | Sodium percarbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White granular powder | |
CAS RN |
15630-89-4 | |
| Record name | SODIUM PERCARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium carbonate peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015630894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid disodium salt, compd. with hydrogen peroxide (H2O2) (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium carbonate, compound with hydrogen peroxide (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PERCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7G82NV92P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sodium percarbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM PERCARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
No melting point; decomposes at >50 °C | |
| Record name | SODIUM PERCARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


